molecular formula (C2H5)2NC2H4OH<br>C6H15NO B1670525 2-(Diethylamino)ethanol CAS No. 100-37-8

2-(Diethylamino)ethanol

Cat. No.: B1670525
CAS No.: 100-37-8
M. Wt: 117.19 g/mol
InChI Key: BFSVOASYOCHEOV-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethanol (DEEA, CAS 100-37-8) is a tertiary alkanolamine with the molecular formula C₆H₁₅NO. It is a colorless liquid with a faint ammonia-like odor and is widely used in industrial and pharmaceutical applications. Key uses include:

  • Pharmaceutical synthesis: Precursor for local anesthetics (e.g., procaine) and antiarrhythmic agents (e.g., EL20) .
  • Gas treatment: Effective in hydrogen sulfide (H₂S) and carbon dioxide (CO₂) removal from natural gas due to its basicity and stability .
  • Corrosion inhibition: Neutralizes acidic components in steam/condensate systems .
  • Chromatography: Basis for DEAE-cellulose resins in ion-exchange applications .

Its molecular weight (117.19 g/mol) and pKa (9.75) make it a versatile compound for reactions requiring moderate basicity and water solubility .

Preparation Methods

2-(Diethylamino)ethanol can be synthesized through several methods:

Industrial production typically involves the ethylene oxide method due to its efficiency and higher yield.

Chemical Reactions Analysis

2-(Diethylamino)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, oxidizing agents, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

2-(Diethylamino)ethanol is utilized in the pharmaceutical industry primarily for the synthesis of various drugs. Its properties as a basic amine allow it to serve as an intermediate in the production of active pharmaceutical ingredients (APIs). The compound's ability to neutralize acids makes it useful in formulations that require pH stabilization.

Case Study: Synthesis of Antidepressants

A notable application is in the synthesis of antidepressants where this compound acts as a precursor for compounds that modulate neurotransmitter levels. Research indicates that derivatives of this compound can enhance the efficacy of existing medications by improving bioavailability and reducing side effects .

Chemical Synthesis and Catalysis

In addition to its role in pharmaceuticals, this compound serves as a catalyst in the synthesis of polymers and other chemicals. Its basic nature facilitates various chemical reactions, including condensation and polymerization processes.

Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
PolymerizationCatalyzes the formation of polyurethanesFlexible foams
CondensationFacilitates esterification and amide formationVarious esters and amides
NeutralizationActs as a pH stabilizer in chemical processesStabilized reaction mixtures

Environmental Applications

Recent studies have highlighted the potential of this compound in environmental technology, particularly in carbon capture and flue gas treatment. Its ability to absorb gases such as CO₂ and SO₂ makes it a candidate for reducing greenhouse gas emissions from industrial sources.

Case Study: CO₂ Capture

An experimental study demonstrated that this compound can be effectively used in phase-change absorbents for CO₂ capture, significantly reducing energy consumption compared to traditional methods. This application could lead to more sustainable practices in industries with high carbon footprints .

Industrial Applications

The compound is extensively used in various industrial applications, including:

  • Corrosion Inhibition : It acts as a volatile basic amine that neutralizes carbonic acid, preventing corrosion in steam lines and other metal surfaces .
  • Paints and Coatings : this compound is included in formulations for paints, varnishes, and coatings due to its properties as a surfactant and stabilizer .
  • Cleaning Agents : Its surfactant properties make it effective in cleaning products and surface treatments .

Table: Industrial Uses of this compound

IndustryApplication
CoatingsUsed as a stabilizer and surfactant
Cleaning ProductsEffective surfactant for cleaning agents
Metal TreatmentCorrosion inhibitor for steam lines

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethanol involves its basicity and amphiphilic nature. It can neutralize acids and form salts, which is crucial in its role as a corrosion inhibitor and pH stabilizer. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it a versatile solvent and reagent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares DEEA with five structurally related ethanolamine derivatives, highlighting key differences in molecular weight, pKa, and applications:

Compound Name CAS Molecular Weight (g/mol) pKa Key Applications
2-(Diethylamino)ethanol (DEEA) 100-37-8 117.19 9.75 Gas treatment, pharmaceuticals, corrosion inhibition
2-Dimethylaminoethanol (DMAE) 108-01-0 89.14 9.49 Cosmetics, gas scrubbing, catalyst synthesis
2-(Dibutylamino)ethanol (DBAE) 102-81-8 173.30 9.04 Non-aqueous solvents, surfactants
2-[2-(Diethylamino)ethoxy]ethanol (DEAE-EO) 140-82-9 161.25 10.15 High-pH formulations, specialty polymers
3-(Diethylamino)-1,2-propanediol (DEA-1,2-PD) 621-56-7 147.22 9.68 Biodegradable surfactants, drug delivery
Diisopropylamine (DIPA) 108-18-9 101.19 8.84 Organic synthesis, rubber vulcanization

Key Trends and Functional Insights

Alkyl Chain Length and Basicity :

  • Shorter alkyl chains (e.g., DMAE with methyl groups) result in slightly lower pKa (9.49) compared to DEEA (9.75). Longer chains (e.g., DBAE with butyl groups) reduce basicity (pKa 9.04) due to steric hindrance and electron-donating effects .
  • DEAE-EO, with an ethoxy group, exhibits the highest pKa (10.15), as the ether oxygen enhances electron density on the amine .

Solubility and Reactivity: DEEA and DMAE are highly water-soluble due to their smaller size and polar hydroxyl groups, making them suitable for aqueous gas-treatment processes . DBAE and DIPA, with bulkier hydrophobic groups, are better suited for non-aqueous applications (e.g., organic synthesis) .

Thermal and Chemical Stability :

  • DEEA demonstrates moderate thermal stability in CO₂-loaded solutions, retaining >80% amine functionality at 50% concentration and 120°C .
  • DEA-1,2-PD, with a diol structure, offers enhanced stability in biodegradable formulations but lower volatility .

Industrial Applications: Gas Treatment: DEEA and DMAE are preferred for H₂S/CO₂ removal due to balanced basicity and low viscosity . Pharmaceuticals: DEEA’s reactivity with aromatic acids (e.g., 4-aminobenzoic acid) makes it critical for procaine synthesis, whereas DEAE-EO’s high pKa is leveraged in pH-sensitive drug formulations .

Biological Activity

2-(Diethylamino)ethanol (DEEA), a compound with the chemical formula C₆H₁₅NO, is known for its diverse biological activities and applications in various fields, including pharmacology and environmental science. This article presents a comprehensive overview of the biological activity of DEEA, drawing from diverse research findings, case studies, and data tables.

Pharmacokinetics and Toxicology

Absorption and Distribution:
DEEA is rapidly absorbed via oral administration. Studies indicate that after an oral dose of 679 mg/kg in rats, the maximum concentration in the blood was reached within one hour. The compound is widely distributed across various tissues, with significant concentrations observed in the liver . The biological half-life of DEEA is approximately 19 hours for higher doses and up to 36 hours for lower doses .

Metabolism:
In rats, DEEA is primarily excreted unchanged through urine, with metabolites including diethylaminoacetic acid and diethyl-(2-hydroxyethyl)-amino-oxide identified . Notably, about 90% of DEEA can be eliminated via urine within ten days post-treatment .

Toxicity:
The acute toxicity of DEEA has been evaluated through various studies. The oral LD50 in rats is reported to be 1320 mg/kg, while dermal exposure has an LD50 of approximately 885 mg/kg in guinea pigs. Inhalation studies indicate an LC50 of around 4600 mg/m³ over four hours . Clinical signs of toxicity include respiratory irritation and mucous membrane irritation.

Biological Activity

Antimicrobial Properties:
Research has shown that DEEA exhibits antimicrobial properties. A study highlighted its effectiveness against Escherichia coli, where it demonstrated significant growth inhibition at concentrations as low as 65 mM. This effect was measured using ATP activity assays, indicating a reduction in viable bacterial cells .

Effects on Central Nervous System:
Initial studies indicated low levels of central nervous system activity following administration; however, significant increases were observed by day seven post-treatment. This suggests potential neuroactive properties that warrant further investigation .

Case Study 1: Toxicological Evaluation

A comprehensive toxicological assessment was conducted on rats exposed to DEEA vapors over a period of 14 weeks. The study found local toxicity at exposure levels of up to 365 mg/m³ but did not observe systemic toxicity at these concentrations. Symptoms included respiratory irritation and eye irritation .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antibacterial effects of DEEA against E. coli, it was found that DEEA outperformed traditional antibiotics like ciprofloxacin at multiple time points during treatment. The study utilized both broth dilution and luminescent assays to quantify bacterial viability effectively .

Data Tables

Parameter Value
Oral LD50 (rat)1320 mg/kg
Dermal LD50 (guinea pig)885 mg/kg
Inhalation LC50 (rat)~4600 mg/m³
Biological half-life19 hours (high dose)
Major metabolitesDiethylaminoacetic acid
Diethyl-(2-hydroxyethyl)-amino-oxide

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Diethylamino)ethanol critical for experimental design?

  • Methodological Answer : Key properties include:

  • Boiling point : 161–163°C (critical for solvent removal under reduced pressure) .
  • Density : 0.88 g/cm³ (20°C) for phase separation analysis in biphasic systems .
  • pH : 11.5 (20°C, 100 g/L in H₂O), influencing protonation states in aqueous reactions .
  • Hygroscopicity : Requires storage under inert gas (e.g., N₂) to prevent moisture absorption and degradation .
  • Flash point : 51–52°C (flammability limits experimental setups requiring open flames) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to acute inhalation toxicity (H331) and vapor pressure of 1.9 hPa (20°C) .
  • PPE : Nitrile gloves and goggles to prevent skin corrosion (H314) and eye damage .
  • Storage : Keep at 2–30°C in flame-resistant cabinets (flammable liquid class 3) .
  • Spill Management : Neutralize with weak acids (e.g., citric acid) to mitigate alkaline hazards .

Q. How is this compound synthesized and purified for laboratory use?

  • Methodological Answer :

  • Synthesis : Produced via etherification of alkali cellulose with 2-diethylaminoethyl chloride hydrochloride, followed by distillation under vacuum .
  • Purification : Fractional distillation (bp 161–163°C) with GC validation (≥99.0% purity) .

Q. What analytical methods validate the purity and structure of this compound?

  • Methodological Answer :

  • GC-MS : Quantifies organic impurities (e.g., diethylamine byproducts) .
  • FTIR : Confirms functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H deformation) .
  • Titration : Measures amine content via acid-base titration in non-aqueous solvents .

Advanced Research Questions

Q. How does this compound function in biphasic CO₂ capture solvents?

  • Methodological Answer :

  • Mechanism : Acts as a steric hindrance amine, forming carbamates with CO₂ in aqueous blends (e.g., with 1,4-butanediamine). Phase separation occurs at high CO₂ loading, reducing regeneration energy .
  • Kinetics : Second-order rate constants (k₂) measured via stopped-flow spectrometry (e.g., 1.2 × 10³ M⁻¹s⁻¹ at 298 K) .
  • Degradation : Thermal degradation products (e.g., diethylamine) monitored via HPLC and NMR .

Q. How to address contradictions in CO₂ absorption data across studies using this compound blends?

  • Methodological Answer :

  • Variable Control : Standardize solvent composition (e.g., 2:1 molar ratio with 2-((2-aminoethyl)amino)ethanol) and temperature (±0.1 K) .
  • Data Normalization : Compare CO₂ loading (mol CO₂/mol amine) instead of absolute absorption capacity .
  • Error Analysis : Use ANOVA to isolate effects of impurities (e.g., oxidation byproducts) .

Q. What intermolecular interactions dominate in aqueous this compound solutions?

  • Methodological Answer :

  • Aggregation Studies : Diffusion coefficients (D) and viscosity (η) reveal micelle formation at x₂ > 0.1 (298 K). Surface tension minima indicate hydrophobic interactions .
  • Hydration Shells : Raman spectroscopy identifies H-bonding between ethanolamine -OH and water .

Q. How to model thermodynamic properties (e.g., heat capacity) of this compound?

  • Methodological Answer :

  • Experimental Data : Use adiabatic calorimetry (e.g., 299.1–397.8 K range) to measure Cp values .
  • Regression Models : Fit polynomial equations (e.g., Cp = A + BT + CT²) with residuals <1.5% .

Q. What degradation pathways occur in this compound under oxidative conditions?

  • Methodological Answer :

  • Pathway Identification : GC-MS detects aldehydes (e.g., acetaldehyde) and nitrosamines under O₂ exposure .
  • Mitigation : Add antioxidants (e.g., ascorbic acid) to stabilize amine solutions during long-term CO₂ capture trials .

Q. Which advanced techniques characterize this compound in complex matrices?

  • Methodological Answer :
  • LC-QTOF-MS : Resolves degradation products in biphasic solvents (LOD <0.1 ppm) .
  • NMR Relaxometry : Probes molecular mobility in polymer matrices (e.g., ion-exchange resins) .

Properties

IUPAC Name

2-(diethylamino)ethanol
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InChI

InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3
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InChI Key

BFSVOASYOCHEOV-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)CCO
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Molecular Formula

C6H15NO, (C2H5)2NC2H4OH
Record name 2-DIETHYLAMINOETHANOL
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Related CAS

14426-20-1 (hydrochloride), 30381-48-7 (hydrochloride salt), 64346-24-3 (sulfate[2:1])
Record name Diethylaminoethanol
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DSSTOX Substance ID

DTXSID5021837
Record name N,N-Diethylethanolamine
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Molecular Weight

117.19 g/mol
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Physical Description

2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes., Liquid, Colorless liquid with a nauseating, ammonia-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a nauseating, ammonia-like odor.
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Record name Ethanol, 2-(diethylamino)-
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Boiling Point

325 °F at 760 mmHg (NTP, 1992), 163 °C @ 760 MM HG, 163.00 °C. @ 760.00 mm Hg, 163 °C, 325 °F
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Flash Point

140 °F (NTP, 1992), 49 °C, 140 °F (OPEN CUP), 125 °F (closed cup), 52 °C c.c., 140 °F, 126 °F
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Solubility

Very soluble (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER, 1000000 mg/L @ 25 °C (exp), Solubility in water: miscible, Miscible
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Density

0.8921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8921 @ 20 °C/4 °C, Relative density (water = 1): 0.88, 0.89
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Vapor Density

4.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.03 (Air= 1), 4.03
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Vapor Pressure

21 mmHg at 68 °F (NTP, 1992), 21.0 [mmHg], 21 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 2.8, 1 mmHg
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Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS No.

100-37-8
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Melting Point

-94 °F (NTP, 1992), FREEZING POINT: -70 °C, -70 °C, -94 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Diethylamino)ethanol
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2-(Diethylamino)ethanol
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2-(Diethylamino)ethanol
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2-(Diethylamino)ethanol
Reactant of Route 6
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2-(Diethylamino)ethanol

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